molecular formula C6H5BrFNO B576785 2-Amino-4-bromo-5-fluorophenol CAS No. 1016234-89-1

2-Amino-4-bromo-5-fluorophenol

Cat. No. B576785
Key on ui cas rn: 1016234-89-1
M. Wt: 206.014
InChI Key: MGQHWQPZDBGSTR-UHFFFAOYSA-N
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Patent
US07989442B2

Procedure details

A suspension of Na2S2O4 (51.6 g, 296 mmol) in water (122 mL) was added slowly to a refluxed mixture of 4-bromo-5-fluoro-2-nitrophenol (14 g, 59.3 mmol) in ethanol (1000 mL). The resulting mixture was refluxed for 1 h. After cooling down the salts were filtered off and the filtrate was partially concentrated. Brine was added, extracted with diethyl ether, the extract dried and concentrated to give the crude title compound which was used without further purification (9.2 g, 75%). 1H-NMR (400 MHz, DMSO) 4.65 (br, 2H), 6.60 (d, J=11.3, 1H), 6.76 (d, J=7.8, 1H), 9.80 (br, 1H).
Quantity
51.6 g
Type
reactant
Reaction Step One
Name
Quantity
122 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-]S(S([O-])=O)=O.[Na+].[Na+].[Br:9][C:10]1[C:15]([F:16])=[CH:14][C:13]([OH:17])=[C:12]([N+:18]([O-])=O)[CH:11]=1>O.C(O)C>[NH2:18][C:12]1[CH:11]=[C:10]([Br:9])[C:15]([F:16])=[CH:14][C:13]=1[OH:17] |f:0.1.2|

Inputs

Step One
Name
Quantity
51.6 g
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Name
Quantity
122 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1F)O)[N+](=O)[O-]
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down the salts
FILTRATION
Type
FILTRATION
Details
were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was partially concentrated
ADDITION
Type
ADDITION
Details
Brine was added
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
the extract dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)Br)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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